molecular formula C5H11NO2 B1529745 (3-Aminooxolan-3-YL)methanol CAS No. 1132878-81-9

(3-Aminooxolan-3-YL)methanol

Cat. No. B1529745
M. Wt: 117.15 g/mol
InChI Key: OJPSWNKHXFWIQJ-UHFFFAOYSA-N
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Description

“(3-Aminooxolan-3-YL)methanol” is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 . Its IUPAC name is (3-aminotetrahydrofuran-3-yl)methanol . The compound appears as an off-white solid .


Molecular Structure Analysis

The molecular structure of “(3-Aminooxolan-3-YL)methanol” can be represented by the SMILES notation NC1(CO)CCOC1 . This indicates that the molecule contains a tetrahydrofuran ring with an amino group and a methanol group attached to the same carbon atom.


Physical And Chemical Properties Analysis

“(3-Aminooxolan-3-YL)methanol” is a solid at room temperature . It should be stored at refrigerator temperatures .

Scientific Research Applications

Bidentate Chelation-Controlled Asymmetric Synthesis

"(3-Aminooxolan-3-YL)methanol" derivatives have been utilized in the asymmetric synthesis of α-hydroxy esters through bidentate chelation-controlled alkylation. This method emphasizes the compound's role in facilitating chiral auxiliary for stereoselective chemical synthesis (Junyang Jung, H. Ho, Hee-doo Kim, 2000).

Heterogeneously Catalysed Condensations

The acid-catalyzed condensation of glycerol with aldehydes and ketones, including the synthesis of cyclic acetals and dioxolan-4-yl-methanols, showcases the potential of "(3-Aminooxolan-3-YL)methanol" in creating novel platform chemicals from renewable materials. This research highlights its importance in developing sustainable chemical processes (J. Deutsch, Andreas Martin, H. Lieske, 2007).

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, related to "(3-Aminooxolan-3-YL)methanol," was synthesized and shown to form a stable complex with CuCl. This complex acts as an efficient catalyst for the Huisgen 1,3-dipolar cycloaddition, indicating the compound's utility in facilitating reactions under mild conditions with low catalyst loadings (Salih Ozcubukcu, Erhan Ozkal, C. Jimeno, M. A. Pericàs, 2009).

Interaction with Cyclodextrins

Studies on the interaction of methanol and cyclodextrin cavity size provide insights into the binding constants and stoichiometry of complexes involving similar structures to "(3-Aminooxolan-3-YL)methanol." These interactions are crucial for understanding the solubilization and stabilization of various compounds in aqueous solutions (Justyna Mrozek, Katarzyna Guzow, M. Szabelski, J. Karolczak, W. Wiczk, 2002).

Methanol Synthesis Catalysis

The use of rare earth elements in methanol synthesis catalysis, where "(3-Aminooxolan-3-YL)methanol" and related compounds could play a role, highlights the compound's potential in improving catalytic performance for industrial chemical synthesis, particularly in the conversion of carbon oxides to methanol (A. Richard, M. Fan, 2018).

properties

IUPAC Name

(3-aminooxolan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-5(3-7)1-2-8-4-5/h7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPSWNKHXFWIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminooxolan-3-YL)methanol

CAS RN

1132878-81-9
Record name (3-aminooxolan-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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